

mass spectrometry of 4-But-3-ynyl-2methylthiomorpholine

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Compound of Interest		
Compound Name:	4-But-3-ynyl-2- methylthiomorpholine	
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An In-Depth Technical Guide to the Mass Spectrometry of **4-But-3-ynyl-2-methylthiomorpholine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the mass spectrometry of **4-But-3-ynyl-2-methylthiomorpholine**. Due to the absence of publicly available experimental data for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for cyclic amines, thioethers, and alkynecontaining molecules. This guide also includes a generalized experimental protocol for the analysis of this compound and presents key predicted quantitative data in a structured format. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding for identifying and characterizing this molecule using mass spectrometry.

Introduction

4-But-3-ynyl-2-methylthiomorpholine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a morpholine ring, a methylthio group, and a butynyl substituent, suggesting a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial



for its identification, purity assessment, and metabolic studies. This guide will explore the predicted behavior of this molecule in a mass spectrometer, primarily under electron ionization (EI) conditions.

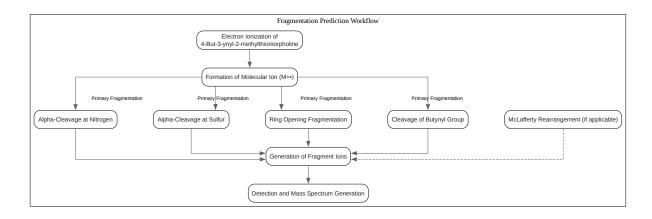
Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of **4-But-3-ynyl-2-methylthiomorpholine** is expected to be characterized by several key fragmentation pathways, driven by the presence of the nitrogen and sulfur heteroatoms, as well as the cyclic structure. Cyclic amines, such as morpholine, are known to exhibit a relatively stable molecular ion.[1][2][3]

The primary fragmentation of cyclic amines is typically initiated by an alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] For thioethers, a similar alpha-cleavage adjacent to the sulfur atom is a common fragmentation route.

A logical workflow for predicting the fragmentation of this molecule is outlined below:



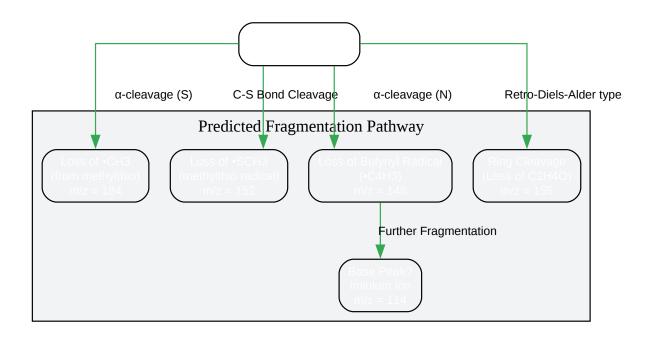


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Caption: A logical workflow for predicting the mass spectrometric fragmentation of **4-But-3-ynyl-2-methylthiomorpholine**.

Based on established fragmentation rules, the following pathway for **4-But-3-ynyl-2-methylthiomorpholine** is proposed:





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Caption: Predicted major fragmentation pathway for 4-But-3-ynyl-2-methylthiomorpholine.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of **4-But-3-ynyl-2-methylthiomorpholine**.



Ion	Predicted m/z	Proposed Fragmentation
Molecular Ion [M]+•	199	Intact molecule with one electron removed
Fragment 1	184	Loss of a methyl radical (•CH3) from the methylthio group.
Fragment 2	152	Loss of the methylthio radical (•SCH3).
Fragment 3	148	Alpha-cleavage with loss of the butynyl radical (•C4H3).
Fragment 4	155	Ring cleavage leading to the loss of a neutral C2H4O molecule.
Fragment 5 (Potential Base Peak)	114	Formation of a stable iminium ion after initial fragmentation.

Experimental Protocols

While no specific experimental protocol for **4-But-3-ynyl-2-methylthiomorpholine** is available, a general procedure for the analysis of similar small organic molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

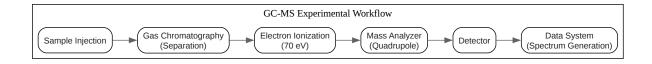
4.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of 4-But-3-ynyl-2-methylthiomorpholine in a high-purity volatile solvent such as dichloromethane or methanol.
- Working Solutions: Prepare serial dilutions of the stock solution to concentrations ranging from 1 μ g/mL to 100 μ g/mL for calibration and analysis.
- 4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
- Gas Chromatograph: Agilent 7890B GC System or equivalent.



- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 μL.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-500.
- Solvent Delay: 3 minutes.

The following diagram illustrates the general workflow for GC-MS analysis:



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Caption: A generalized experimental workflow for the GC-MS analysis of volatile organic compounds.

Conclusion

This technical guide provides a predictive overview of the mass spectrometric behavior of **4-But-3-ynyl-2-methylthiomorpholine**. The proposed fragmentation pathways and quantitative data serve as a valuable reference for researchers in the identification and structural elucidation of this compound. The provided experimental protocol offers a starting point for developing a robust analytical method. It is important to note that these predictions should be confirmed with experimental data once it becomes available. The principles outlined here, based on the well-established fragmentation of related chemical moieties, provide a strong foundation for interpreting the mass spectrum of this novel molecule.

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